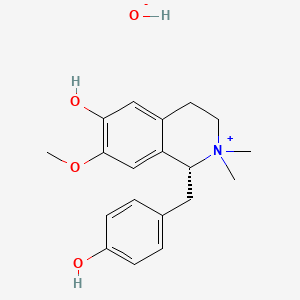

Lotusine hydroxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H25NO4 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

(1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6-ol hydroxide |

InChI |

InChI=1S/C19H23NO3.H2O/c1-20(2)9-8-14-11-18(22)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13;/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22);1H2/t17-;/m1./s1 |

InChI Key |

WGTLSSKYFYKCNF-UNTBIKODSA-N |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC)O)C.[OH-] |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)O)C.[OH-] |

Origin of Product |

United States |

Foundational & Exploratory

Lotusine Hydroxide: A Technical Whitepaper on its Discovery, Origin, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lotusine hydroxide, a quaternary ammonium alkaloid derived from the sacred lotus (Nelumbo nucifera), has emerged as a promising natural compound with significant therapeutic potential. First identified in the 1960s, this benzylisoquinoline alkaloid is primarily concentrated in the green seed embryo of the lotus plant. Research has elucidated its potent cardioprotective properties, particularly in mitigating doxorubicin-induced cardiotoxicity. The mechanism of action is largely attributed to its ability to activate the Nrf2/ARE signaling pathway, leading to the upregulation of a suite of antioxidant enzymes. This activity, in turn, counteracts oxidative stress and inhibits apoptosis. This whitepaper provides a comprehensive overview of the discovery, origin, and biological activities of this compound, including detailed experimental protocols and an analysis of its known signaling pathways.

Discovery and Origin

Lotusine is a naturally occurring benzylisoquinoline alkaloid first isolated from Nelumbo nucifera (Gaertn.) in the 1960s.[1] It is primarily found in the embryo of the lotus seed, often referred to as "Lian Zi Xin" in traditional Chinese medicine.[2] While also detected in trace amounts in other plants like Magnolia officinalis and Xylopia parviflora, the primary source for significant quantities remains the lotus plant.[3] The chemical structure of lotusine features a quaternary ammonium group, which contributes to its solubility and biological activity.

Physicochemical and Biological Properties

While specific quantitative data for some of lotusine's activities, such as its IC50 for phosphodiesterase inhibition or its EC50 for direct cardiac muscle effects, are not widely available in the public domain, existing research provides valuable insights into its properties and biological effects.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₅NO₄ | [4] |

| Molecular Weight | 331.41 g/mol | [1][4] |

| CAS Number | 3721-76-4 | [4] |

| Appearance | Solid | [4] |

| Purity | >99% (commercially available) | [4] |

| IUPAC Name | (1R)-1-[(4-hydroxyphenyl)methyl]-6-hydroxy-7-methoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolinium hydroxide | [3] |

| SMILES | C[N+]1(C)--INVALID-LINK--C3=C(C=C(O)C(OC)=C3)CC1.[OH-] | [4] |

Biological Activity Data

| Biological Effect | Observation | Source |

| Cardioprotection | Mitigates doxorubicin-induced cardiotoxicity. | [5] |

| Antioxidant Activity | Reduces lipid peroxidation by approximately 40% and increases endogenous antioxidants by 1.5-fold in cardiomyocytes. Scavenges reactive oxygen species (ROS) via activation of the Nrf2/ARE pathway. | [6] |

| Anti-apoptotic Activity | Downregulates the expression of pro-apoptotic proteins Bax and caspase-3 in response to doxorubicin-induced stress. | [5] |

| Phosphodiesterase Inhibition | Suggested to have phosphodiesterase inhibitory activity, though specific IC50 values are not readily available. | [7] |

Experimental Protocols

Extraction and Purification of Lotusine from Nelumbo nucifera

This protocol describes a general method for the extraction and purification of lotusine from lotus seed embryos, based on established techniques for alkaloid isolation.

Caption: Workflow for the extraction and purification of lotusine.

-

Preparation of Plant Material: Dried green seed embryos of Nelumbo nucifera are ground into a fine powder to increase the surface area for solvent extraction.

-

Extraction: The powdered material is subjected to maceration with methanol at room temperature for 24 hours. This process is repeated three times to ensure exhaustive extraction of the alkaloids.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Acid-Base Extraction:

-

The residue is dissolved in 1% hydrochloric acid to a pH of 2-3. This protonates the alkaloids, rendering them water-soluble.

-

The acidic solution is then washed with a non-polar solvent like hexane or ethyl acetate to remove lipids and other non-alkaloidal compounds.

-

The aqueous layer, containing the protonated alkaloids, is collected and the pH is adjusted to 9-10 with ammonium hydroxide to deprotonate the alkaloids, making them soluble in organic solvents.

-

The basic solution is then repeatedly extracted with chloroform or dichloromethane.

-

-

Purification: The combined organic extracts are concentrated, and the resulting crude alkaloid mixture is subjected to preparative high-performance liquid chromatography (HPLC) on a C18 column. A gradient of acetonitrile and water is typically used as the mobile phase. Fractions are collected and analyzed by analytical HPLC or LC-MS to identify those containing lotusine.

-

Crystallization: The purified lotusine fractions are pooled, the solvent is evaporated, and the residue is crystallized from a suitable solvent system, such as ethanol-water, to yield pure this compound crystals.

In Vitro Doxorubicin-Induced Cardiotoxicity Assay in H9c2 Cells

This protocol outlines a method to assess the cardioprotective effects of lotusine against doxorubicin-induced toxicity in a rat cardiomyocyte cell line (H9c2).

Caption: Workflow for assessing the cardioprotective effects of lotusine.

-

Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) and incubated for 2 hours.

-

Doxorubicin is then added to the wells to a final concentration of 1 µM, and the cells are incubated for an additional 24 hours. Control groups include untreated cells, cells treated with doxorubicin alone, and cells treated with lotusine alone.

-

-

Assessment of Cell Viability (MTT Assay):

-

MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Measurement of Reactive Oxygen Species (ROS) Production (DCFH-DA Assay):

-

After treatment, cells are washed with PBS and incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

-

The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

-

-

Apoptosis Assay (Caspase-3/7 Activity):

-

Caspase-3/7 activity is measured using a commercially available luminescent or fluorescent assay kit according to the manufacturer's instructions.

-

The luminescence or fluorescence is read on a microplate reader.

-

Signaling Pathways

Cardioprotective Mechanism via Nrf2/ARE Pathway Activation

Lotusine's primary cardioprotective mechanism against doxorubicin-induced toxicity involves the activation of the Nrf2/ARE signaling pathway. Doxorubicin induces significant oxidative stress in cardiomyocytes, leading to lipid peroxidation, DNA damage, and ultimately, apoptosis. Lotusine appears to mitigate this by activating the transcription factor Nrf2.

Caption: Lotusine's cardioprotective signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like lotusine, this interaction is disrupted. Nrf2 is then free to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes. This leads to the increased expression of enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), glutathione S-transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), and heme oxygenase-1 (HO-1). These enzymes work in concert to neutralize ROS, thereby reducing the oxidative stress that would otherwise trigger the apoptotic cascade involving Bax and caspase-3.

Conclusion and Future Directions

This compound is a compelling natural product with well-documented cardioprotective effects. Its ability to upregulate the endogenous antioxidant defense system through the Nrf2/ARE pathway makes it a strong candidate for further investigation as a therapeutic agent, particularly as an adjunct to chemotherapy to mitigate side effects. Future research should focus on:

-

Quantitative Bioactivity: Determining the specific IC50 and EC50 values of lotusine for its various biological targets, including different phosphodiesterase isoforms and cardiac ion channels.

-

Pharmacokinetics: Conducting in vivo studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of lotusine.

-

Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the safety and efficacy of lotusine in human subjects, particularly those undergoing cardiotoxic cancer therapies.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing lotusine analogs to identify compounds with improved potency and selectivity.

The continued exploration of this compound holds significant promise for the development of novel, nature-derived therapies for cardiovascular protection and potentially other conditions related to oxidative stress.

References

- 1. mdpi.com [mdpi.com]

- 2. Vasorelaxant and Hypotensive Mechanisms of Nelumbo nucifera Seed Extract: Roles of Nitric Oxide, Calcium Channel Blockade and eNOS Interaction with Active Compounds [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. New Insights About Doxorubicin-Induced Toxicity to Cardiomyoblast-Derived H9C2 Cells and Dexrazoxane Cytoprotective Effect: Contribution of In Vitro 1H-NMR Metabonomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

physical and chemical properties of Lotusine hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotusine hydroxide is a quaternary benzylisoquinoline alkaloid derived from the green seed embryo of the sacred lotus, Nelumbo nucifera Gaertn.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including its effects on cardiac action potentials and its potential as a therapeutic agent in various signaling pathways.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its extraction and analysis, and a summary of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₅NO₄ | |

| Molar Mass | 331.41 g/mol | |

| CAS Number | 3721-76-4 | [1] |

| Appearance | Solid | |

| Purity | 0.9982 | |

| Melting Point | 213-215°C (as chloride salt) | |

| Solubility | Soluble in DMSO (3.14 mg/mL with sonication) | |

| Storage | 4°C, sealed, away from moisture and light |

Experimental Protocols

Extraction and Isolation of Lotusine from Nelumbo nucifera**

Lotusine is predominantly extracted from the plumules (embryos) of lotus seeds. The general procedure involves solvent extraction followed by chromatographic purification.

Materials:

-

Dried plumules of Nelumbo nucifera

-

Methanol

-

1% Hydrochloric acid

-

Ammonia water

-

Chloroform

-

Dehydrated ethanol

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform-methanol gradients)

Protocol:

-

Maceration and Extraction: The dried and powdered lotus plumules are macerated with methanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the alkaloids.

-

Acid-Base Extraction: The methanolic extract is concentrated under reduced pressure. The residue is then acidified with 1% hydrochloric acid and filtered. The acidic aqueous solution is then washed with a nonpolar solvent like chloroform to remove neutral and weakly basic compounds.

-

Precipitation of Alkaloids: The pH of the acidic aqueous solution is adjusted to 9-10 with ammonia water to precipitate the total alkaloids.

-

Solvent-Solvent Extraction: The alkaloid precipitate is then repeatedly extracted with chloroform.

-

Chromatographic Purification: The chloroform extract is concentrated and subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Crystallization: Fractions containing lotusine are combined, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent system, such as ethanol-water, to yield purified lotusine.

Analytical Method for Quantification using HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of lotusine in plant extracts and biological samples.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 280 nm.

-

Standard Preparation: A stock solution of purified this compound is prepared in methanol and diluted to create a series of calibration standards.

Protocol:

-

Sample Preparation: The plant extract is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

-

Analysis: The sample is run through the HPLC system under the specified conditions. The retention time of the peak corresponding to lotusine is compared with that of the standard.

-

Quantification: A calibration curve is generated by plotting the peak area of the lotusine standards against their concentrations. The concentration of lotusine in the sample is then determined from this calibration curve.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily impacting cellular signaling pathways involved in inflammation, cell growth, and cardiac function.

Anti-Inflammatory and Anti-Photoaging Effects via MEK/ERK Pathway

Lotusine has been shown to inhibit the expression of matrix metalloproteinase-1 (MMP-1) induced by solar ultraviolet (sUV) radiation. This effect is mediated through the suppression of the MEK1/2-ERK1/2-p90RSK and MKK3/6-p38 signaling pathways. By inhibiting these pathways, lotusine reduces the activation of the transcription factors AP-1 and NF-κB, which are key regulators of MMP-1 expression.

Regulation of Glucose Metabolism via the IRS-1/PI3K/Akt Pathway

Lotusine has demonstrated protective effects against hyperglycemia-induced oxidative stress. It appears to modulate the insulin signaling pathway by influencing the phosphorylation of key proteins. Specifically, lotusine is suggested to interact with the Insulin Receptor Substrate 1 (IRS-1), Phosphoinositide 3-kinase (PI3K), and Protein Kinase B (Akt) pathway, which plays a crucial role in glucose uptake and metabolism.

Modulation of Inflammatory Responses through the NF-κB Pathway

The anti-inflammatory properties of lotus alkaloids are also linked to the regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Lotusine is thought to interfere with this activation process.

Effects on Cardiac Electrophysiology

One of the most cited effects of lotusine is its influence on the electrical activity of the heart.[1] It has been reported to affect the action potentials in the myocardium and the slow inward current in cardiac Purkinje fibers.[1] Purkinje fibers are crucial for the rapid conduction of electrical impulses throughout the ventricles. The "slow inward current" is primarily carried by calcium ions and is a key determinant of the plateau phase of the cardiac action potential. By modulating this current, lotusine can alter the duration and shape of the action potential, which may have implications for its antiarrhythmic or proarrhythmic potential. Further research is needed to fully elucidate the specific ion channels targeted by lotusine and the precise mechanism of its electrophysiological effects.

Conclusion

This compound is a promising natural product with a range of interesting biological activities. Its ability to modulate key signaling pathways involved in inflammation, metabolism, and cardiac function makes it a valuable subject for further investigation in drug discovery and development. This guide provides a foundational understanding of its properties, methods for its study, and its known mechanisms of action, serving as a resource for scientists and researchers in the field.

References

Lotusine hydroxide CAS number 3721-76-4

An In-Depth Technical Guide to Lotusine (CAS: 3721-76-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lotusine (CAS Number: 3721-76-4) is a benzyltetrahydroisoquinoline alkaloid predominantly isolated from the green seed embryo of the lotus, Nelumbo nucifera Gaertn.[1][2]. As a key bioactive constituent of this traditional medicinal plant, lotusine has garnered significant scientific interest for its diverse pharmacological activities.[3] Preclinical studies have demonstrated its potential as an anti-photoaging agent, a therapeutic for metabolic disorders like diabetes, and a protectant against chemotherapy-induced cardiotoxicity.[4][5][6] Its mechanisms of action are multifaceted, involving the modulation of critical cellular signaling pathways such as MAP kinase (MAPK), PI3K/Akt, and NF-κB, as well as the regulation of apoptosis and oxidative stress.[4][5][7] This document provides a comprehensive technical overview of lotusine, summarizing its physicochemical properties, detailing its pharmacological effects with associated quantitative data, outlining experimental protocols from key studies, and visualizing its molecular pathways of action.

Physicochemical Properties

Lotusine is a water-soluble, pure alkaloid.[8] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 3721-76-4 | [1] |

| Alternate Name | Lotusine hydroxide | [1][9] |

| Molecular Formula | C₁₉H₂₅NO₄ | [1] |

| Molecular Weight | 331.41 g/mol | [1] |

| Class | Isoquinoline Alkaloid | [8] |

| Natural Source | Nelumbo nucifera (Lotus) | [1][2] |

Pharmacological Activities and Mechanisms of Action

Lotusine exhibits a range of biological effects, positioning it as a promising candidate for further investigation in drug development. Its primary activities are detailed below.

Anti-Photoaging and Dermatological Effects

Lotusine has demonstrated significant potential in protecting the skin against damage induced by solar ultraviolet (sUV) radiation.[4] The primary mechanism involves the inhibition of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen and contributes to wrinkle formation.[2][4] Lotusine exerts this effect by suppressing the sUV-induced activation of key transcription factors, activator protein-1 (AP-1) and nuclear factor kappa B (NF-κB).[4]

Mechanism of Action: Lotusine was found to inhibit multiple signal transduction cascades activated by sUV exposure in human keratinocytes (HaCaT cells). Specifically, it suppresses the phosphorylation and thereby the activation of the following pathways:

Notably, it did not appear to affect the JNK1/2 signaling pathway.[4] By downregulating these pathways, lotusine effectively reduces the transcriptional activity of AP-1 and NF-κB, leading to decreased MMP-1 expression and offering a protective effect against skin photoaging.[4]

Anti-Diabetic and Hepatoprotective Effects

Lotusine shows promise in mitigating hyperglycemia-induced oxidative stress, a key complication in diabetes that affects hepatic cells.[5] Studies using HepG2 cells demonstrated that lotusine could protect against D-glucose-induced damage by enhancing antioxidant defenses and modulating insulin signaling pathways.[5]

Mechanism of Action:

-

Antioxidant Activity: Lotusine significantly reduces lipid peroxidation, evidenced by a decrease in malondialdehyde (MDA) levels, which were elevated by 56% in high-glucose conditions.[5] It also restores the activity of crucial antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5]

-

Enzyme Inhibition: Lotusine inhibits α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion. This action can help lower postprandial blood glucose levels.[5]

-

Insulin Signaling: The compound modulates the IRS-1/PI3K/Akt pathway. It was observed to downregulate the expression of IRS-1 and AKT-2 while upregulating GLUT4, suggesting an improvement in insulin sensitivity and glucose uptake.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Insight into Lotusine and Puerarin in Repairing Alcohol-Induced Metabolic Disorder Based on UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. maxapress.com [maxapress.com]

- 4. Inhibitory Effect of Lotusine on Solar UV-Induced Matrix Metalloproteinase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 6. Lotusine, an alkaloid from Nelumbo nucifera (Gaertn.), attenuates doxorubicin-induced toxicity in embryonically derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Lotusine | C19H24NO3+ | CID 5274587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cymitquimica.com [cymitquimica.com]

The Alkaloid Lotusine: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Lotusine, a benzylisoquinoline alkaloid of significant interest for its potential pharmacological applications. This document addresses the ambiguity surrounding the nomenclature of "Lotusine hydroxide," which appears in some commercial contexts but is scientifically recognized as Lotusine. The primary natural source of this compound is the sacred lotus, Nelumbo nucifera, a plant with a long history in traditional medicine. This guide will detail the distribution of Lotusine within the plant, present quantitative data on its concentration, provide detailed experimental protocols for its extraction and analysis, and illustrate its biosynthetic and known signaling pathways.

Natural Sources of Lotusine

Lotusine is a phytochemical primarily isolated from the plant Nelumbo nucifera Gaertn., a perennial aquatic plant belonging to the Nelumbonaceae family.[1][2] While various parts of the lotus plant contain a rich array of alkaloids, Lotusine is most prominently found in the plumule (embryo) of the seed.[2][3] The leaves and flowers also contain a complex mixture of benzylisoquinoline alkaloids, though the specific concentration of Lotusine in these parts is less well-documented.[4][5] Other reported, though less common, sources of Lotusine include Magnolia officinalis and Xylopia parviflora.

The accumulation of alkaloids in Nelumbo nucifera is tissue-specific. The highest concentrations of total benzylisoquinoline alkaloids (BIAs) are found in the laminae (leaf blades) and plumules, with levels reaching approximately 3,000 µg/g fresh weight (FW).[5] In contrast, the rhizomes and stamens contain the lowest levels, often less than 20 µg/g FW.[5]

Quantitative Data Presentation

While specific quantitative data for Lotusine is limited in the available literature, the concentration of total and related alkaloids in Nelumbo nucifera provides a valuable reference. The plumule is consistently identified as the richest source of the class of alkaloids to which Lotusine belongs.

| Plant Part | Analyte | Concentration | Method | Reference |

| Plumule (Embryo) | Total Benzylisoquinoline Alkaloids | ~3,000 µg/g (Fresh Weight) | Not Specified | [5] |

| Plumule (Embryo) | Neferine (a major bisbenzylisoquinoline alkaloid) | 0.495 ± 0.186 g% (4950 ± 1860 µg/g) (Dry Weight) | TLC-Densitometry | [6] |

| Leaf | Total Alkaloids | 1.20 mg/g (1200 µg/g) (Dry Weight) | LC-MS | [4] |

| Flower Buds | Total Alkaloids | 3.53 - 14.96 mg/g (3530 - 14960 µg/g) (Dry Weight) | LC-MS | [4] |

| Laminae (Leaf Blade) | Total Benzylisoquinoline Alkaloids | ~3,000 µg/g (Fresh Weight) | Not Specified | [5] |

| Petals & Petioles | Total Benzylisoquinoline Alkaloids | 500 & 100-200 µg/g (Fresh Weight) respectively | Not Specified | [5] |

Note: The concentration of individual alkaloids can vary significantly based on the cultivar, geographical location, and developmental stage of the plant.[5]

Experimental Protocols

Extraction and Isolation of Benzylisoquinoline Alkaloids (including Lotusine) from Nelumbo nucifera Plumules

This protocol is a generalized procedure based on methods described for the extraction of alkaloids from lotus plumules.

Objective: To extract and isolate a crude alkaloid fraction from dried lotus plumules.

Materials:

-

Dried Nelumbo nucifera plumules

-

Methanol (analytical grade)

-

3% Aqueous Tartaric Acid

-

Chloroform (analytical grade)

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Rotary evaporator

-

Soxhlet apparatus (optional)

-

Separatory funnel

-

pH meter or pH strips

-

Filter paper

Procedure:

-

Grinding: Grind the dried lotus plumules into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Maceration/Reflux: Transfer the powdered material to a flask and add methanol. The mixture can be refluxed for 2-3 hours or macerated with stirring for 12-24 hours at room temperature. This step should be repeated 2-3 times to ensure exhaustive extraction.[4]

-

Soxhlet Extraction: Alternatively, perform a continuous extraction using a Soxhlet apparatus with methanol for several hours until the solvent runs clear.[6]

-

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

-

Acid-Base Partitioning: a. Suspend the crude extract in a 3% aqueous solution of tartaric acid. b. Transfer the acidic solution to a separatory funnel and wash with chloroform to remove neutral and weakly basic compounds. Discard the chloroform layer. c. Adjust the pH of the aqueous layer to approximately 9-10 by adding saturated sodium carbonate solution. This will precipitate the alkaloids. d. Extract the now basic aqueous layer multiple times with chloroform. The alkaloids will move into the organic (chloroform) phase.[4]

-

Final Concentration: Combine the chloroform fractions and evaporate the solvent under reduced pressure to yield the crude alkaloid extract containing Lotusine.

-

Further Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel or High-Speed Counter-Current Chromatography (HSCCC) to isolate pure Lotusine.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC method for the quantification of benzylisoquinoline alkaloids, which can be optimized for Lotusine.

Objective: To quantify the concentration of Lotusine in a prepared extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and 10mM phosphate buffer (pH adjusted to 4 with phosphoric acid) is often effective. A typical gradient might be:

-

0-15 min: 40-80% Acetonitrile

-

15-18 min: 80% Acetonitrile

-

18-19 min: 80-40% Acetonitrile

-

19-25 min: 40% Acetonitrile[7]

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Approximately 270-280 nm, to be optimized based on the UV spectrum of pure Lotusine.[7]

-

Column Temperature: 30 °C.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure Lotusine standard of known concentration in methanol. Create a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Dissolve the accurately weighed crude alkaloid extract in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: a. Generate a calibration curve by plotting the peak area of the Lotusine standard against its concentration. b. Determine the concentration of Lotusine in the sample by comparing its peak area to the calibration curve. The peak corresponding to Lotusine should be identified by comparing its retention time with that of the pure standard.

Biosynthesis and Signaling Pathways

Biosynthesis of Benzylisoquinoline Alkaloids

Lotusine, as a benzylisoquinoline alkaloid, originates from the shikimate pathway. The core structure is derived from the condensation of two tyrosine derivatives: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This initial reaction, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, the central precursor for a vast array of benzylisoquinoline alkaloids. Subsequent enzymatic modifications, including O-methylation, N-methylation, and phenol coupling, lead to the diverse structures observed in Nelumbo nucifera.[5]

Known Signaling Pathway of Lotusine

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of Lotusine. One notable study investigated its effects on solar ultraviolet (sUV)-induced skin aging. In human keratinocytes, sUV radiation triggers the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen and contributes to wrinkle formation. This process is driven by the activation of several signaling cascades.

The study found that Lotusine effectively inhibits sUV-induced MMP-1 expression by suppressing key signaling pathways. Specifically, Lotusine was shown to inhibit the phosphorylation, and thus the activation, of several kinases in the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.[8]

The inhibited pathways include:

-

MEK1/2-ERK1/2-p90RSK

-

MKK3/6-p38

-

Akt-p70S6K

By blocking these pathways, Lotusine prevents the activation of transcription factors like AP-1 and NF-κB, which are responsible for transcribing the MMP-1 gene.[8] This demonstrates a potent anti-photoaging potential for Lotusine.

Conclusion

Lotusine is a promising benzylisoquinoline alkaloid predominantly found in the plumule of Nelumbo nucifera. This guide has provided a technical framework for its study, including its natural distribution, methods for extraction and quantification, and an overview of its biosynthesis. The elucidation of its inhibitory action on key signaling pathways involved in skin aging highlights its potential for development in dermatological and cosmetic applications. Further research is warranted to fully explore the therapeutic potential of this compound in other areas, building on the foundational knowledge presented herein.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory Effect of Lotusine on Solar UV-Induced Matrix Metalloproteinase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomics Analyses of Cotyledon and Plumule Showing the Potential Domestic Selection in Lotus Breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. maxapress.com [maxapress.com]

- 6. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 7. Frontiers | Current Advances in the Metabolomics Study on Lotus Seeds [frontiersin.org]

- 8. ijprajournal.com [ijprajournal.com]

The Biosynthesis of Lotusine Hydroxide in Nelumbo nucifera: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of lotusine hydroxide, a quaternary benzylisoquinoline alkaloid found in the sacred lotus, Nelumbo nucifera. This document is intended for researchers, scientists, and drug development professionals interested in the rich pharmacopeia of this ancient medicinal plant. While significant strides have been made in elucidating the general pathway of benzylisoquinoline alkaloid (BIA) biosynthesis in N. nucifera, the specific enzymatic step leading to the hydroxylation of lotusine remains an area of active investigation. This guide synthesizes the current understanding, identifies key enzymatic players, and highlights areas for future research.

Introduction to Benzylisoquinoline Alkaloid Biosynthesis in Nelumbo nucifera

Nelumbo nucifera is a rich source of bioactive benzylisoquinoline alkaloids (BIAs), which exhibit a wide range of pharmacological activities.[1][2] The biosynthesis of these complex molecules originates from the aromatic amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into the central precursor (S)-norcoclaurine, which then undergoes various modifications to yield the diverse array of BIAs found in the plant.[3][4] Key enzyme families involved in this pathway include norcoclaurine synthase (NCS), O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYPs).[3][5]

A notable feature of BIA metabolism in N. nucifera is the prevalence of (R)-configured alkaloids and the apparent absence of 3'-hydroxylase activity, which distinguishes it from the well-characterized BIA pathways in species like opium poppy (Papaver somniferum).[1]

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the main BIA pathway, culminating in a final hydroxylation step. The proposed pathway, based on current transcriptomic and metabolomic data, is outlined below.

Formation of the Central Precursor, (S)-N-Methylcoclaurine

The pathway begins with the conversion of L-tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two intermediates are then condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine. Subsequent methylation reactions catalyzed by norcoclaurine 6-O-methyltransferase (6OMT) and coclaurine N-methyltransferase (CNMT) lead to the formation of the critical branch-point intermediate, (S)-N-methylcoclaurine.[3]

Formation of Lotusine

Lotusine is a quaternary ammonium ion. It is proposed to be derived from N-methylcoclaurine.[1] The precise enzymatic steps leading to the formation of the quaternary amine structure of lotusine from N-methylcoclaurine are not yet fully characterized.

The Postulated Hydroxylation of Lotusine

The final step in the biosynthesis of this compound is a hydroxylation reaction. Based on the known functions of enzymes in secondary metabolism, it is highly probable that this reaction is catalyzed by a cytochrome P450 monooxygenase (CYP) .[6] Transcriptome analysis of N. nucifera has revealed a number of candidate genes from the CYP80 family that are involved in BIA biosynthesis.[5] However, the specific CYP enzyme responsible for the hydroxylation of lotusine has not yet been functionally identified and characterized.

Key Enzymes and Their Putative Roles

| Enzyme Family | Proposed Function in this compound Biosynthesis | Candidate Genes/Enzymes in N. nucifera |

| Norcoclaurine Synthase (NCS) | Catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. | Multiple NCS-like genes identified through transcriptome analysis. |

| O-Methyltransferases (OMTs) | Involved in the methylation of hydroxyl groups on the BIA scaffold. Specifically, 6OMT methylates (S)-norcoclaurine. | Nn6OMT |

| N-Methyltransferases (NMTs) | Catalyzes the N-methylation of coclaurine to form N-methylcoclaurine. | NnCNMT |

| Cytochrome P450 Monooxygenases (CYPs) | Believed to catalyze the final hydroxylation of lotusine to this compound. | Members of the CYP80 family are strong candidates.[5] |

Experimental Protocols

Detailed experimental protocols for the functional characterization of the enzymes involved in this compound biosynthesis are not yet established due to the uncharacterized nature of the final hydroxylation step. However, general methodologies for the study of BIA biosynthesis in N. nucifera can be adapted.

General Protocol for Alkaloid Extraction from Nelumbo nucifera Tissues

-

Tissue Homogenization: Fresh or lyophilized plant material (e.g., leaves, embryos) is ground to a fine powder in liquid nitrogen.

-

Solvent Extraction: The powdered tissue is extracted with an appropriate solvent, typically methanol or ethanol, often with the addition of a small amount of acid (e.g., 0.1% HCl) to aid in the extraction of basic alkaloids.

-

Filtration and Concentration: The extract is filtered to remove solid debris and then concentrated under reduced pressure.

-

Acid-Base Partitioning: The concentrated extract is subjected to acid-base partitioning to separate the alkaloids from other metabolites. The extract is acidified and washed with an organic solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted into an organic solvent (e.g., chloroform or dichloromethane).

-

Purification: The crude alkaloid extract can be further purified using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

General Protocol for Heterologous Expression and Enzyme Assays of Candidate CYPs

-

Gene Cloning: Candidate CYP genes are amplified from N. nucifera cDNA and cloned into an appropriate expression vector (e.g., for yeast or E. coli expression).

-

Heterologous Expression: The expression vector is transformed into the chosen host organism, and protein expression is induced.

-

Microsome Isolation (for yeast expression): Microsomal fractions containing the expressed CYP are isolated from the yeast cells.

-

Enzyme Assay: The enzymatic activity is assayed by incubating the microsomal fraction (or purified enzyme) with the putative substrate (lotusine) and necessary co-factors (e.g., NADPH, cytochrome P450 reductase).

-

Product Analysis: The reaction products are extracted and analyzed by HPLC, liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS) to identify the hydroxylated product.

Visualization of the Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound in Nelumbo nucifera.

Caption: Proposed biosynthesis of this compound.

Future Directions

The complete elucidation of the this compound biosynthetic pathway requires further research. Key areas to be addressed include:

-

Functional Characterization of Enzymes: The definitive identification and functional characterization of the NMT responsible for the quaternization step and the specific cytochrome P450 responsible for the final hydroxylation are critical.

-

Metabolic Engineering: Once the pathway is fully elucidated, there is potential for metabolic engineering in heterologous systems (e.g., yeast, E. coli) to produce this compound for pharmacological applications.

-

Regulatory Networks: Understanding the transcriptional regulation of the biosynthetic genes will provide insights into how the production of these alkaloids is controlled within the plant.

This technical guide provides a framework for understanding the current knowledge of this compound biosynthesis. It is hoped that this will stimulate further research into the fascinating biochemistry of Nelumbo nucifera and unlock the full therapeutic potential of its unique alkaloids.

References

- 1. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Digital Gene Expression Analysis Provides Insight into the Transcript Profile of the Genes Involved in Aporphine Alkaloid Biosynthesis in Lotus (Nelumbo nucifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Lotusine Hydroxide: A Technical Guide to its Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotusine hydroxide, an isoquinoline alkaloid derived from the green seed embryo of Nelumbo nucifera (the sacred lotus), is an emerging compound of interest in pharmacological research. This document provides a comprehensive technical overview of the current understanding of this compound's pharmacology, with a focus on its mechanism of action, available quantitative data, and detailed experimental methodologies. The primary therapeutic potential of this compound appears to be in cardioprotection, attributed to its antioxidant and anti-apoptotic properties. This guide synthesizes the available scientific literature to support further investigation and development of this compound as a potential therapeutic agent.

Introduction

Nelumbo nucifera has a long history of use in traditional medicine, with various parts of the plant known to contain a rich array of bioactive compounds, including alkaloids, flavonoids, and polyphenols. Among these, the benzylisoquinoline alkaloid lotusine (of which this compound is a form) has been identified as a key constituent with potential therapeutic effects. This guide focuses on the pharmacological properties of this compound, providing a detailed resource for the scientific community.

Chemical and Physical Properties

This compound is the hydroxylated form of lotusine. The available data identifies its chemical properties as follows:

| Property | Value |

| Molecular Formula | C19H25NO4 |

| Molecular Weight | 331.41 g/mol [1] |

| CAS Number | 3721-76-4[1] |

| Source | Green seed embryo of Nelumbo nucifera Gaertn.[1] |

Pharmacology

The primary pharmacological effect of this compound detailed in the scientific literature is its cardioprotective activity against doxorubicin-induced toxicity in cardiomyocytes. It has also been investigated for its effects on skin cells.

Mechanism of Action: Cardioprotection

The cardioprotective effects of lotusine are primarily attributed to its ability to counteract oxidative stress and inhibit apoptosis in cardiac cells. A key study on embryonically derived rat cardiomyocytes (H9c2 cells) exposed to the chemotherapeutic agent doxorubicin, a known cardiotoxic agent, revealed the following mechanisms of action for lotusine[2][3][4]:

-

Reduction of Reactive Oxygen Species (ROS): Lotusine pretreatment has been shown to decrease the generation of intracellular ROS induced by doxorubicin. This was evidenced by the 2',7'-dichlorofluorescein diacetate (DCF-DA) staining method, which showed reduced fluorescence in lotusine-pretreated cells[2].

-

Anti-apoptotic Activity: Lotusine mitigates doxorubicin-mediated apoptosis through the downregulation of the pro-apoptotic gene Bax and the apoptotic executor, caspase-3[2][3][4]. A luminometric assay confirmed lower caspase activity in cells pretreated with lotusine[2].

-

Enhancement of Endogenous Antioxidants: The compound was observed to increase the levels of endogenous antioxidants and reduce lipid peroxidation in cardiomyocytes, thereby protecting them from oxidative damage[2].

The proposed signaling pathway for the cardioprotective effect of this compound is illustrated below:

Effects on Skin Cells

A study on human keratinocytes (HaCaT cells) demonstrated that lotusine can inhibit the expression of matrix metalloproteinase-1 (MMP-1) induced by solar ultraviolet (sUV) radiation. MMP-1 is an enzyme involved in the degradation of collagen and skin aging. This suggests a potential application for lotusine in dermatology and cosmetics.

Quantitative Data

The available quantitative data for lotusine is limited. The following table summarizes the findings from a study on human keratinocytes (HaCaT cells).

| Parameter | Cell Line | Condition | Concentration(s) | Result | Reference |

| Cytotoxicity | HaCaT | MTT Assay | 10 µM - 80 µM | No significant cytotoxicity observed (cell viability ≥ 97%) | [5] |

| MMP-1 Inhibition | HaCaT | sUV-induced MMP-1 expression | 10, 20, 40, 80 µM | Dose-dependent inhibition of MMP-1 protein expression | [5] |

Pharmacokinetics and Toxicology

There is currently no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, excretion) or toxicology (e.g., LD50, long-term toxicity) of this compound. Further research is required to establish the safety and in vivo behavior of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the pharmacological evaluation of this compound and related compounds.

Cell Culture and Treatment (H9c2 Cardiomyocytes)

-

Cell Line: H9c2 embryonically derived rat cardiomyocytes.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol:

-

Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction).

-

After reaching approximately 80% confluency, the cells are pretreated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Following pretreatment, doxorubicin is added to the culture medium to induce cardiotoxicity, and the cells are incubated for a further period (e.g., 24 hours).

-

Control groups include untreated cells, cells treated with this compound alone, and cells treated with doxorubicin alone.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Assay: 2',7'-Dichlorofluorescein diacetate (DCF-DA) assay.

-

Principle: DCF-DA is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.

-

Procedure:

-

Following the treatment protocol, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

A working solution of DCF-DA (e.g., 10 µM in serum-free medium) is added to each well.

-

The cells are incubated in the dark at 37°C for 30 minutes.

-

The DCF-DA solution is removed, and the cells are washed again with PBS.

-

The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Gene Expression Analysis by Quantitative PCR (qPCR)

-

Target Genes: Bax (pro-apoptotic), Caspase-3 (apoptotic executor), and a housekeeping gene for normalization (e.g., GAPDH).

-

Procedure:

-

RNA Extraction: Total RNA is extracted from the treated and control H9c2 cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

-

qPCR: The qPCR reaction is performed using a SYBR Green-based master mix, the synthesized cDNA as a template, and specific primers for Bax, Caspase-3, and the housekeeping gene.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, where the expression of the target genes is normalized to the housekeeping gene and compared to the control group.

-

Conclusion and Future Directions

This compound demonstrates significant potential as a cardioprotective agent, primarily through its antioxidant and anti-apoptotic mechanisms. The available in vitro data provides a strong rationale for further investigation. However, to advance the development of this compound as a therapeutic candidate, several critical knowledge gaps must be addressed. Future research should prioritize:

-

In vivo studies: To validate the cardioprotective effects observed in vitro and to assess the overall physiological response.

-

Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion of this compound in animal models.

-

Toxicological evaluation: To establish a comprehensive safety profile, including acute and chronic toxicity studies.

-

Elucidation of additional mechanisms: To explore other potential signaling pathways and molecular targets of this compound.

By addressing these research priorities, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential clinical application.

References

- 1. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 4. ijprajournal.com [ijprajournal.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activities of Lotusine Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotusine, a quaternary benzylisoquinoline alkaloid isolated from the green seed embryo of Nelumbo nucifera Gaertn., has demonstrated a range of biological activities with potential therapeutic applications. This document provides a comprehensive overview of the known biological effects of Lotusine, with a focus on its cardiovascular, dermatological, and metabolic properties. Detailed experimental methodologies, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts. For the purpose of this guide, "Lotusine" refers to the biologically active quaternary cation, while "Lotusine hydroxide" is the full compound including the hydroxide counter-ion.

Chemical Identity

-

Compound Name: Lotusine

-

CAS Number: 6871-67-6

-

Molecular Formula: C₁₉H₂₄NO₃⁺

-

Synonyms: (-)-Lotusine, (1R)-1,2,3,4-Tetrahydro-6-hydroxy-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethylisoquinolinium[1][2]

-

Compound Name: this compound

-

CAS Number: 3721-76-4

-

Molecular Formula: C₁₉H₂₅NO₄[3]

Known Biological Activities

Cardiovascular Effects

Lotusine exhibits significant effects on the cardiovascular system, primarily impacting myocardial action potentials and hemodynamic parameters.

2.1.1. Effects on Myocardium and Cardiac Purkinje Fibers

Lotusine has been shown to affect the action potentials in the myocardium and the slow inward current in cardiac Purkinje fibers[3][4][5][6]. It has been observed to increase the levels of cyclic adenosine monophosphate (cAMP) in rat myocardium. Additionally, it elevates the levels of cyclic guanosine monophosphate (cGMP) in the rabbit corpus cavernosum in a concentration-dependent manner[7].

2.1.2. Hemodynamic Effects

In vivo studies in anesthetized rats have demonstrated that administration of Lotusine at a dose of 5 mg/kg leads to an increase in left ventricular pressure (LVP), left ventricular end-diastolic pressure (LVEDP), and systolic arterial blood pressure (SAP)[7].

2.1.3. Cardioprotective Effects

Lotusine has shown potential in mitigating doxorubicin-induced cardiotoxicity. In a study using H9c2 embryonic rat cardiomyocytes, pretreatment with Lotusine prevented doxorubicin-induced lipid peroxidation[7]. This suggests an antioxidant mechanism contributing to its cardioprotective effects. Furthermore, Lotusine pretreatment has been found to mitigate doxorubicin-mediated apoptosis by downregulating the pro-apoptotic gene Bax and the apoptotic executor caspase-3[3].

Dermatological and Anti-Aging Effects

2.2.1. Inhibition of MMP-1 Expression

Lotusine has been identified as a potent inhibitor of solar ultraviolet (sUV)-induced matrix metalloproteinase-1 (MMP-1) expression in human keratinocytes[]. MMP-1 is a key enzyme responsible for the degradation of collagen, a primary factor in skin aging and wrinkle formation[]. Lotusine was found to inhibit MMP-1 protein expression at non-cytotoxic concentrations[].

2.2.2. Modulation of Signaling Pathways in Skin Aging

The inhibitory effect of Lotusine on MMP-1 expression is mediated through the modulation of several key signaling pathways activated by sUV radiation. Lotusine has been shown to inhibit the MEK1/2-ERK1/2-p90RSK, MKK3/6-p38, and Akt-p70S6K pathways[]. These pathways are crucial in the transcriptional activation of AP-1 and NF-κB, which in turn regulate MMP-1 expression[].

Metabolic Effects

2.3.1. Anti-hyperglycemic Activity

Lotusine has demonstrated potential in managing hyperglycemia. It exhibits inhibitory effects on α-amylase and α-glucosidase, key enzymes involved in carbohydrate digestion and glucose absorption.

2.3.2. Modulation of Insulin Signaling

Lotusine has been shown to have prophylactic effects against D-glucose-induced oxidative stress in HepG2 cells. It appears to modulate the insulin signaling pathway by downregulating the expression of IRS-1 and AKT-2, while upregulating GLUT4[1].

Quantitative Data

| Biological Activity | Assay | Target | Metric | Value | Reference |

| Anti-hyperglycemic | Enzyme Inhibition | α-amylase | IC₅₀ | 30.60 µg/mL | [1] |

| Anti-hyperglycemic | Enzyme Inhibition | α-glucosidase | IC₅₀ | 36.15 µg/mL | [1] |

| Cardiovascular | In vivo hemodynamics | - | Dose | 5 mg/kg | [7] |

| Cardiovascular | Myocardial signaling | cAMP levels | Concentration | 0.1 to 3 µM | [7] |

Experimental Protocols

Inhibition of α-amylase and α-glucosidase

-

α-amylase Inhibition Assay: A mixture of Lotusine at varying concentrations and a solution of α-amylase in phosphate buffer (pH 6.9) is pre-incubated. A starch solution is then added to initiate the reaction. The reaction is stopped by the addition of dinitrosalicylic acid color reagent. The absorbance is measured at 540 nm to determine the amount of maltose produced. Acarbose is used as a positive control.

-

α-glucosidase Inhibition Assay: A solution of α-glucosidase in phosphate buffer (pH 6.9) is mixed with different concentrations of Lotusine and pre-incubated. p-nitrophenyl-α-D-glucopyranoside (pNPG) is added to start the reaction. The reaction is terminated by the addition of sodium carbonate. The absorbance of the liberated p-nitrophenol is measured at 405 nm. Acarbose is used as a positive control.

Western Blotting for MMP-1 and Signaling Proteins

-

Cell Culture and Treatment: Human keratinocytes (HaCaT cells) are cultured under standard conditions. Cells are pre-treated with non-cytotoxic concentrations of Lotusine for a specified duration before being exposed to solar ultraviolet (sUV) radiation.

-

Protein Extraction and Quantification: After treatment, cells are lysed to extract total protein. The protein concentration is determined using a standard assay such as the Bradford or BCA assay.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for MMP-1, phosphorylated and total forms of MEK1/2, ERK1/2, p90RSK, MKK3/6, p38, Akt, and p70S6K. After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion and Future Directions

This compound, and its active cation Lotusine, presents a promising natural compound with multifaceted biological activities. Its demonstrated effects on the cardiovascular system, skin, and metabolic processes warrant further investigation for potential therapeutic development. Future research should focus on elucidating the precise molecular targets of Lotusine, conducting more extensive in vivo studies to establish efficacy and safety profiles, and exploring potential synergistic effects with other compounds. The detailed methodologies and data presented in this guide aim to provide a solid foundation for these future research endeavors.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Lotusine | C19H24NO3+ | CID 5274587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Lifeasible [lifeasible.com]

- 4. Human Metabolome Database: Showing metabocard for Lotusine (HMDB0033347) [hmdb.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

An In-depth Technical Guide on the Mechanism of Action Theories of Lotusine

Disclaimer: Initial research indicates that "lotusine hydroxide" is not a recognized compound in scientific literature. The available body of research pertains to lotusine , an alkaloid extracted from the lotus plant (Nelumbo nucifera). This document will proceed under the assumption that the intended subject of inquiry is lotusine.

Executive Summary

Lotusine is a benzylisoquinoline alkaloid derived from the green seed embryo of Nelumbo nucifera Gaertn[1]. Emerging research has identified lotusine as a bioactive compound with significant therapeutic potential, particularly in the realms of cardioprotection and metabolic disorders. This guide synthesizes the current understanding of lotusine's mechanisms of action, focusing on its role in key signaling pathways, its antioxidant properties, and its influence on cellular apoptosis. The primary theories revolve around its ability to mitigate oxidative stress and modulate the IRS-1/PI3K/Akt and intrinsic apoptosis pathways. This document provides a detailed overview of these mechanisms, supported by quantitative data from recent studies, detailed experimental protocols, and visual diagrams of the implicated signaling cascades.

Core Mechanism of Action Theories

The pharmacological effects of lotusine are primarily attributed to two interconnected mechanisms: potent antioxidant activity and modulation of critical intracellular signaling pathways.

Cardioprotective Mechanism via Attenuation of Oxidative Stress and Apoptosis

One of the most studied applications of lotusine is its ability to protect cardiac cells from chemotherapy-induced toxicity, specifically from doxorubicin (DOX)[2]. The proposed mechanism involves:

-

Reduction of Reactive Oxygen Species (ROS): Doxorubicin is known to induce significant oxidative stress through the generation of ROS in cardiomyocytes. Lotusine pretreatment has been shown to decrease ROS generation, thereby protecting the myocardial cells from oxidative damage[2].

-

Enhancement of Endogenous Antioxidants: The compound bolsters the cell's natural defense system by increasing the levels of endogenous antioxidants, which are typically depleted during doxorubicin exposure[2].

-

Inhibition of Apoptosis: Lotusine mitigates the progression of apoptosis in cardiomyocytes. It achieves this by downregulating the expression of the pro-apoptotic gene Bax and the key executioner enzyme, caspase-3. This action prevents the cascade of events that leads to programmed cell death[2].

Antihyperglycemic Mechanism via Modulation of the IRS-1/PI3K/Akt Signaling Pathway

Lotusine demonstrates significant potential in managing hyperglycemia-induced oxidative stress, particularly in hepatic cells. This action is mediated through the insulin signaling pathway[3].

-

Insulin Signaling Pathway Modulation: Lotusine has been found to influence the IRS-1/PI3K/Akt pathway. Studies indicate that it downregulates the expression of Insulin Receptor Substrate 1 (IRS-1) and protein kinase B (Akt-2), while simultaneously upregulating Glucose Transporter 4 (GLUT4)[3]. This complex modulation suggests an effort to restore cellular glucose homeostasis and mitigate insulin resistance.

-

Inhibition of Carbohydrate-Digesting Enzymes: Lotusine acts as an inhibitor of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into glucose[3]. By slowing this process, it can help regulate postprandial blood glucose levels.

-

Hepatic Protection: In hepatic cells exposed to high glucose levels, lotusine reduces lipid peroxidation and reverses the decline in critical antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)[3].

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on lotusine.

Table 1: Enzyme Inhibition and IC50 Values

| Enzyme | % Inhibition (at 200 µg/mL) | IC50 Value | Reference |

|---|---|---|---|

| α-amylase | 80.36% | 30.60 µg/mL | [3] |

| α-glucosidase | 82.6% | 36.15 µg/mL |[3] |

Table 2: Effects on Markers of Oxidative Stress in HepG2 Cells

| Marker/Enzyme | Condition | Effect of Lotusine | Reference |

|---|---|---|---|

| Malondialdehyde (MDA) | High Glucose (25 mM) | Significantly reduced the 56% increase caused by high glucose | [3] |

| Superoxide Dismutase (SOD) | High Glucose (48h) | Reversed the 2.2-fold decrease in activity | [3] |

| Catalase (CAT) | High Glucose (48h) | Reversed the 2.2-fold decrease in activity | [3] |

| Glutathione Peroxidase (GPx) | High Glucose (48h) | Reversed the 38% drop in activity |[3] |

Experimental Protocols

Protocol for Assessing Cardioprotective Effects

-

Cell Line: Embryonically derived rat cardiomyocytes (H9c2 cells) were utilized[2].

-

Toxicity Induction: Doxorubicin (DOX) was administered to the cell cultures to induce cardiotoxicity and oxidative stress[2].

-

Lotusine Treatment: Cells were pretreated with lotusine prior to exposure to doxorubicin[2].

-

ROS Measurement: Intracellular ROS generation was quantified using the 2',7'-dichlorofluorescein diacetate (DCF-DA) staining method, where fluorescence intensity correlates with ROS levels[2].

-

Apoptosis Analysis (Gene Expression): Quantitative real-time PCR (qPCR) was performed to measure the mRNA expression levels of the Bax and caspase-3 genes[2].

-

Apoptosis Analysis (Luminometry): A luminometric assay was used to confirm apoptosis, where luminescence is correlated with caspase activity[2].

Protocol for Assessing Antihyperglycemic Effects (In Vitro)

-

Cell Line: Human liver cancer cells (HepG2) were used as a model for hepatic cells[3].

-

Stress Induction: High-glucose conditions (25 mM D-glucose) were used to mimic a hyperglycemic state and induce oxidative stress[3].

-

Lipid Peroxidation Assay: The level of malondialdehyde (MDA), a key indicator of lipid peroxidation, was measured[3].

-

Antioxidant Enzyme Assays: The activities of SOD, CAT, and GPx were determined using established biochemical assays[3].

-

Enzyme Inhibition Assays: The inhibitory effects of lotusine on α-amylase and α-glucosidase were measured spectrophotometrically[3].

-

Gene Expression Analysis: The expression of IRS-1, AKT-2, and GLUT4 was quantified to assess the impact on the insulin signaling pathway[3].

Visualized Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms of action.

Caption: Lotusine's cardioprotective mechanism against doxorubicin toxicity.

Caption: Modulation of the IRS-1/PI3K/Akt pathway by lotusine.

Caption: Experimental workflow for assessing lotusine's cardioprotective effects.

References

Methodological & Application

Application Notes and Protocols: Extraction and Application of Lotusine Hydroxide from Nelumbo nucifera

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the extraction and purification of lotusine from the green seed embryo (plumule) of Nelumbo nucifera. Lotusine, a benzylisoquinoline alkaloid, has demonstrated significant potential in various therapeutic areas. The term "lotusine hydroxide" refers to the basic form of the lotusine cation, which is relevant during the extraction process. This document outlines a detailed methodology for obtaining high-purity lotusine, summarizes key quantitative data, and provides protocols for evaluating its biological activity in cellular models of skin aging and chemotherapy-induced cardiotoxicity.

Introduction

Nelumbo nucifera, commonly known as the sacred lotus, is a plant with a long history of use in traditional medicine. Various parts of the plant contain a rich array of bioactive compounds, including alkaloids, flavonoids, and polyphenols. The green seed embryo, or plumule, is a particularly rich source of benzylisoquinoline alkaloids, including lotusine.[1][2] Lotusine has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for its extraction and subsequent application in preclinical research.

Quantitative Data Summary

The alkaloid content of Nelumbo nucifera varies depending on the plant part and cultivation conditions. The green seed embryo (plumule) is a primary site of accumulation for several key alkaloids.

| Parameter | Value | Plant Part | Reference |

| Total Alkaloid Content | 0.64 mg/g | Embryo | [3] |

| Total Alkaloid Concentration | 2.43% (dry-weight basis) | Embryo | [4] |

| Major Alkaloids | Neferine (2-3%), Isoliensinine (0.7-1.2%) | Embryo | [4] |

| Lotusine | Present | Embryo, Seeds, Flower | [1][5] |

Experimental Protocols

Protocol 1: Extraction and Purification of Lotusine from Nelumbo nucifera Green Seed Embryo

This protocol is a synthesized method based on established acid-base extraction techniques for benzylisoquinoline alkaloids from plant materials.

1. Materials and Reagents:

-

Dried green seed embryos (plumules) of Nelumbo nucifera

-

Methanol (ACS grade)

-

Hydrochloric acid (HCl), 2% solution

-

Ammonia solution (25%)

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

-

Silica gel (for column chromatography)

-

Appropriate solvents for column chromatography (e.g., DCM:Methanol gradient)

-

Rotary evaporator

-

pH meter

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

2. Extraction Procedure:

-

Preparation of Plant Material: Grind the dried lotus seed embryos into a fine powder.

-

Acidic Extraction:

-

Macerate the powdered embryos in 2% aqueous HCl (1:10 w/v) for 24 hours at room temperature with occasional stirring.

-

Filter the mixture and collect the acidic aqueous extract.

-

Repeat the extraction process with the plant residue two more times to ensure complete extraction of alkaloids.

-

Combine the acidic aqueous extracts.

-

-

Basification and Liquid-Liquid Extraction:

-

Adjust the pH of the combined acidic extract to 9-10 using a 25% ammonia solution. This converts the alkaloid salts to their free base form.

-

Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane (DCM) in a separatory funnel. Repeat the DCM extraction three times.

-

Combine the organic (DCM) layers.

-

-

Drying and Concentration:

-

Dry the combined DCM extract over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate.

-

Concentrate the DCM extract in vacuo using a rotary evaporator to obtain the crude alkaloid extract.

-

3. Purification by Column Chromatography:

-

Column Preparation: Prepare a silica gel column packed in a suitable non-polar solvent (e.g., DCM).

-

Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, a dichloromethane:methanol gradient.

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or HPLC.

-

Isolation of Lotusine: Pool the fractions containing lotusine (identified by comparison with a standard or by LC-MS analysis) and evaporate the solvent to yield purified lotusine.

4. Final Purification by HPLC:

-

For high-purity lotusine required for biological assays, subject the pooled fractions to preparative HPLC.

Protocol 2: Assessment of Anti-Wrinkle Effects of Lotusine in sUV-Exposed Human Keratinocytes

1. Cell Culture and Treatment:

-

Culture human keratinocytes (HaCaT cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Pre-treat the cells with various concentrations of lotusine for 24 hours.

-

Expose the cells to solar ultraviolet (sUV) radiation.

2. Cell Viability Assay (MTT Assay):

-

After treatment, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

3. Gene Expression Analysis (qPCR):

-

Isolate total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA.

-

Perform quantitative PCR (qPCR) to determine the mRNA expression levels of Matrix Metalloproteinase-1 (MMP-1), with a housekeeping gene (e.g., GAPDH) as an internal control.

4. Western Blot Analysis:

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of ERK1/2, p38, Akt, and other proteins in the relevant signaling pathways.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Protocol 3: Evaluation of Cardioprotective Effects of Lotusine Against Doxorubicin-Induced Toxicity

1. Cell Culture and Treatment:

-

Culture H9c2 rat cardiomyocyte cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Pre-treat the cells with lotusine for a specified period.

-

Induce cardiotoxicity by treating the cells with doxorubicin.

2. Assessment of Oxidative Stress:

-

Measure the generation of reactive oxygen species (ROS) using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFH-DA).

3. Apoptosis Analysis (qPCR):

-

Analyze the mRNA expression of pro-apoptotic genes (e.g., Bax) and executioner caspases (e.g., Caspase-3) using qPCR, as described in Protocol 2.

Visualizations

Experimental Workflow for Lotusine Extraction and Purification

Caption: Workflow for the extraction and purification of lotusine.

Signaling Pathway of sUV-Induced MMP-1 Expression and Inhibition by Lotusine

Caption: Lotusine inhibits sUV-induced MMP-1 expression.

Doxorubicin-Induced Cardiotoxicity and the Protective Role of Lotusine

Caption: Lotusine's cardioprotective mechanism.

References

- 1. Lotus (Nelumbo nucifera Gaertn.) and Its Bioactive Phytocompounds: A Tribute to Cancer Prevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 5. maxapress.com [maxapress.com]

Application Notes and Protocols for the Purification of Lotusine Hydroxide Using Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotusine, a benzylisoquinoline alkaloid extracted from the green seed embryo of Nelumbo nucifera Gaertn. (lotus), has garnered significant interest for its potential pharmacological activities.[1][2] Specifically, its hydroxide form, Lotusine hydroxide, has been noted for its effects on myocardial action potentials and slow inward currents in cardiac Purkinje fibers.[1][3] This document provides detailed application notes and protocols for the purification of this compound using modern chromatographic techniques, primarily focusing on Counter-Current Chromatography (CCC) and High-Performance Liquid Chromatography (HPLC). These methods are crucial for obtaining high-purity this compound for further research and drug development.

Data Presentation: Purification Parameters for Lotus Alkaloids

The following table summarizes typical chromatographic conditions and outcomes for the purification of alkaloids from Nelumbo nucifera, which can be adapted for the specific isolation of this compound.

| Parameter | High-Speed Counter-Current Chromatography (HSCCC) | pH-Zone-Refining CCC | Preparative HPLC | Flash Chromatography |

| Stationary Phase | Liquid (Upper or Lower phase of solvent system) | Liquid (Upper or Lower phase of solvent system) | C18 Reversed-Phase Silica Gel | Silica Gel |

| Mobile Phase | Liquid (Lower or Upper phase of solvent system) | Aqueous phase with an eluting acid (e.g., HCl) | Acetonitrile/Water or Methanol/Water with modifiers (e.g., TFA, formic acid) | Gradient of organic solvents (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) |